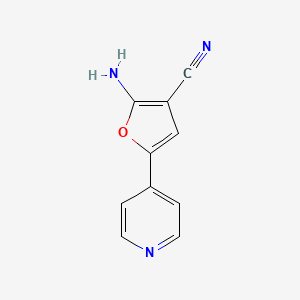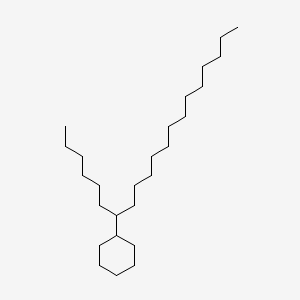
Cyclohexane, (1-hexyltetradecyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, (1-hexyltetradecyl)-, also known as 7-Cyclohexyleicosane, is a chemical compound with the molecular formula C26H52. It is a derivative of cyclohexane, where a hexyltetradecyl group is attached to the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, (1-hexyltetradecyl)- typically involves the alkylation of cyclohexane with a hexyltetradecyl halide under specific reaction conditions. The process may include the use of catalysts such as aluminum chloride (AlCl3) to facilitate the alkylation reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of Cyclohexane, (1-hexyltetradecyl)- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexane, (1-hexyltetradecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanol and cyclohexanone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions, where the hexyltetradecyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under specific conditions.
Major Products Formed
The major products formed from these reactions include cyclohexanol, cyclohexanone, and various substituted cyclohexane derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclohexane, (1-hexyltetradecyl)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of long-chain alkyl cyclohexanes in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological membranes and its effects on membrane fluidity.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its hydrophobic nature.
Industry: It is used in the formulation of lubricants and surfactants due to its unique chemical properties
Wirkmechanismus
The mechanism of action of Cyclohexane, (1-hexyltetradecyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by altering their conformation or by acting as a competitive inhibitor. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: A simple cycloalkane with the formula C6H12.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group attached.
Cyclohexanone: A cyclohexane derivative with a ketone group attached.
Uniqueness
Cyclohexane, (1-hexyltetradecyl)- is unique due to the presence of the long hexyltetradecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and enhanced membrane permeability .
Eigenschaften
CAS-Nummer |
4443-60-1 |
|---|---|
Molekularformel |
C26H52 |
Molekulargewicht |
364.7 g/mol |
IUPAC-Name |
icosan-7-ylcyclohexane |
InChI |
InChI=1S/C26H52/c1-3-5-7-9-10-11-12-13-14-15-18-22-25(21-17-8-6-4-2)26-23-19-16-20-24-26/h25-26H,3-24H2,1-2H3 |
InChI-Schlüssel |
GWXVVKZIXZETOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(CCCCCC)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


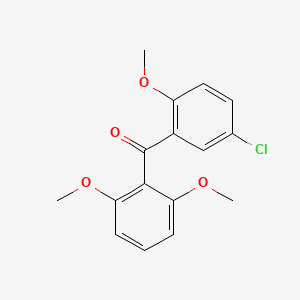

![2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14170297.png)

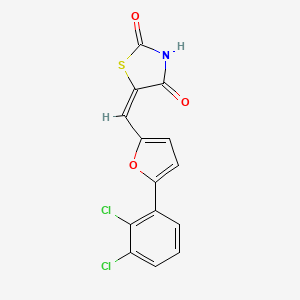
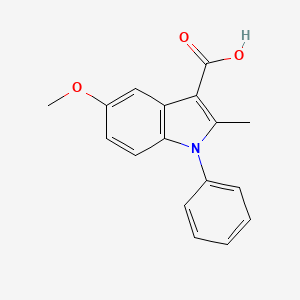
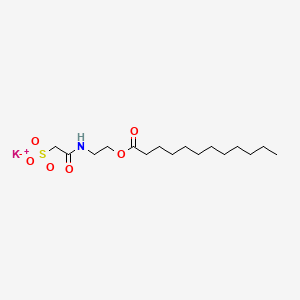
![N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide](/img/structure/B14170312.png)
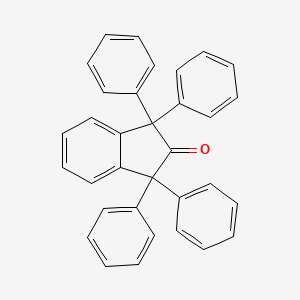

![8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one](/img/structure/B14170347.png)


